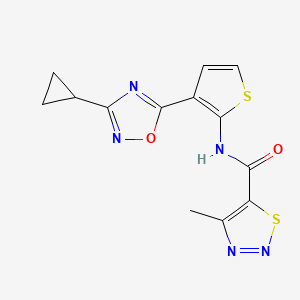
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the oxadiazole and thiadiazole rings
Industrial Production Methods: In an industrial setting, the synthesis would likely be scaled up using reactors designed to handle the specific reaction conditions required for each step. This might include the use of high-pressure reactors for certain steps and specialized catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole and thiadiazole rings can be reduced under specific conditions.
Substitution: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions:
Oxidation reactions might use reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction reactions could employ hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution reactions might use nucleophiles or electrophiles under controlled conditions.
Major Products Formed:
Oxidation products include thiophene sulfoxides and sulfones.
Reduction products could be various reduced forms of the oxadiazole and thiadiazole rings.
Substitution products would depend on the specific substituents introduced.
Scientific Research Applications
Medicine: It could be explored as a lead compound for drug development, particularly in areas such as anti-inflammatory or anticancer agents.
Chemistry: Its unique structure makes it a valuable intermediate in organic synthesis.
Material Science: The compound's properties might be useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The compound could inhibit or activate these targets, leading to therapeutic effects.
Comparison with Similar Compounds
Oxadiazoles: Other oxadiazole derivatives are known for their biological activities, including anticancer and antiviral properties.
Thiadiazoles: Compounds with thiadiazole rings are also studied for their medicinal properties.
Uniqueness: N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide stands out due to its unique combination of heterocyclic rings, which may confer distinct biological and chemical properties compared to other similar compounds.
This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to new discoveries and innovations.
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2S2/c1-6-9(22-18-16-6)11(19)15-13-8(4-5-21-13)12-14-10(17-20-12)7-2-3-7/h4-5,7H,2-3H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJBGFCKVDZATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=C(C=CS2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














